molecular formula C9H9NO4S B2532505 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide CAS No. 955903-90-9

4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Cat. No.: B2532505
CAS No.: 955903-90-9
M. Wt: 227.23
InChI Key: NUJKYUFXSULTMM-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide (: 955903-90-9) is a high-purity chemical compound supplied for research and development purposes. This benzopyran sulfonamide derivative has a molecular formula of C 9 H 9 NO 4 S and a molecular weight of 227.24 g/mol [ citation:1 ]. The core benzopyran structure is a scaffold of significant interest in medicinal chemistry. Research into analogous compounds indicates potential relevance in the development of cardiovascular therapeutics, particularly as class III antiarrhythmic agents [ citation:2 ]. Such compounds are investigated for their ability to block potassium channels in cardiac myocytes, thereby prolonging the action potential duration and refractory period, which can suppress life-threatening ventricular arrhythmias [ citation:2 ]. The integration of the sulfonamide pharmacophore, a functional group prevalent in a wide range of bioactive molecules, may contribute to the compound's binding affinity and physicochemical properties [ citation:4 ]. Handling and Safety: This compound is classified with the signal word "Warning" and may cause adverse effects such as skin and eye irritation (H315, H319) or toxicity if swallowed (H302) [ citation:1 ]. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

4-oxo-2,3-dihydrochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c10-15(12,13)6-1-2-9-7(5-6)8(11)3-4-14-9/h1-2,5H,3-4H2,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJKYUFXSULTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Sulfonyl Chloride Intermediate

The synthesis typically begins with the preparation of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride, a key intermediate.

Method 1: Direct Sulfonation with Chlorosulfonic Acid
A validated approach involves reacting 4-oxo-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid under controlled conditions:

  • Reaction Setup :
    • Substrate : 4-Oxo-3,4-dihydro-2H-1-benzopyran (2 g, 13.42 mmol).
    • Reagent : Chlorosulfonic acid (10 mL).
    • Conditions : Gradual addition at 0–5°C, followed by stirring at 5–10°C for 1 hour.
  • Workup :
    • The reaction mixture is quenched on ice, extracted with dichloromethane, and dried over sodium sulfate.
    • Rotary evaporation yields the sulfonyl chloride as a white solid (66% yield).

Analytical Data :

  • 1H NMR (CDCl3) : δ 9.29 (s, 1H), 7.71 (d, 2H), 7.52 (s, 1H), 7.16 (d, 2H), 4.80 (s, 2H).
  • Molecular Weight : 246.67 g/mol (C9H7ClO4S).

Method 2: Alternative Sulfonation Agents
While chlorosulfonic acid is standard, sulfur trioxide complexes or fuming sulfuric acid may be employed under anhydrous conditions, though yields are less documented.

Conversion to Sulfonamide

The sulfonyl chloride intermediate is reacted with ammonia or amines to yield the target sulfonamide.

Method 1: Ammonolysis in Aqueous Medium

  • Procedure :
    • Substrate : 4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride (1 eq).
    • Reagent : Aqueous ammonia (2–3 eq).
    • Conditions : Stirring at 0–10°C for 2–4 hours.
  • Workup :
    • Neutralization with dilute HCl precipitates the crude product, which is recrystallized from ethanol/water.

Yield : 70–85% (estimated from analogous benzoxazine sulfonamide syntheses).

Method 2: Amine-Based Alkylation
For N-substituted sulfonamides, primary or secondary amines (e.g., methylamine, aniline) are used in tetrahydrofuran or dichloromethane:

  • Example : Reaction with benzylamine at room temperature for 12 hours affords N-benzyl derivatives (yield: 65–78%).

Optimization and Mechanistic Insights

Temperature and Reaction Kinetics

  • Sulfonation : Exothermic; temperatures >10°C risk decomposition.
  • Ammonolysis : Low temperatures minimize hydrolysis of sulfonyl chloride to sulfonic acid.

Solvent Systems

  • Polar aprotic solvents (e.g., dichloromethane) enhance sulfonyl chloride stability.
  • Protic solvents (e.g., methanol) accelerate amine reactivity but may require longer reaction times.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :
    • ν 1340–1360 cm⁻¹ (S=O asymmetric stretching).
    • ν 1160–1180 cm⁻¹ (S=O symmetric stretching).
  • Mass Spectrometry :
    • ESI-MS m/z 248 [M+H]+ (calculated for C9H9NO4S).

Crystallographic Studies

  • Single-crystal X-ray diffraction of analogous compounds reveals planar benzopyran systems with dihedral angles of 54°–58° between aromatic and heterocyclic rings.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagent Yield (%) Purity (HPLC)
Chlorosulfonic Acid 4-Oxo-benzopyran ClSO3H 66 >95%
Ammonolysis Sulfonyl Chloride NH3(aq) 70–85* 90–98%
Benzylamine Alkylation Sulfonyl Chloride Benzylamine 65–78 88–92%

*Extrapolated from benzoxazine sulfonamide yields.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key differences between 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide and related compounds:

Compound Name (Core Structure) Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Notes Potential Applications
4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide (Benzopyran) C₉H₉NO₄S 227.24 6-sulfonamide, 4-oxo Moderate solubility (polar sulfonamide), low molecular weight Enzyme inhibition, antimicrobial
Coumarin (Benzopyran-2-one) C₉H₆O₂ 146.14 Lactone (2-one) Lipophilic, fully aromatic Anticoagulant, fluorescent probes
Hydrochlorothiazide (Benzothiadiazine) C₇H₈ClN₃O₄S₂ 297.72 7-sulfonamide, 6-chloro High solubility, diuretic activity Hypertension, edema therapy
Template Molecule from (Benzofuran-oxazin) C₃₃H₃₀F₂N₄O₆S ~648.68* 6-sulfonamide, 4-oxo-oxazin, fluorophenyl High molecular weight, complex scaffold Targeted kinase inhibition

*Estimated based on formula complexity.

Key Observations:
  • Molecular Weight : The target compound (227.24 g/mol) adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to the larger benzofuran-oxazin derivative (MW ~648.68) .
  • Solubility: The sulfonamide group enhances aqueous solubility relative to non-sulfonylated analogs like coumarin. However, hydrochlorothiazide’s dual sulfonamide and chlorinated groups further increase polarity and diuretic potency.
Sulfonamide Role:
  • The sulfonamide group in the target compound enables hydrogen bonding with biological targets (e.g., carbonic anhydrase or kinase active sites), a feature shared with hydrochlorothiazide and the benzofuran-oxazin derivative .
  • Positional Isomerism : Substitution at position 6 (vs. 7 in some coumarin sulfonamides) may alter steric and electronic interactions, affecting target selectivity.
Core Structure Influence:
  • Benzopyran vs. Benzofuran : The benzopyran scaffold offers a balance of rigidity and partial saturation, while the benzofuran-oxazin hybrid in introduces nitrogen and oxygen heteroatoms, expanding hydrogen-bonding capabilities for specialized targets .
  • Coumarin Derivatives : The absence of a lactone ring in the target compound distinguishes it from coumarins, which often exhibit anticoagulant activity via vitamin K antagonism.

Biological Activity

4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₉NO₄S
  • Molecular Weight : 227.24 g/mol
  • CAS Number : 955903-90-9

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide, exhibit promising anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF7 (Breast)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Carbonic Anhydrase Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important in various physiological processes and disease states. It was found to exhibit moderate inhibitory activity against specific isoforms of carbonic anhydrases.

Table 2: Inhibition Potency Against Carbonic Anhydrases

IsoformKi (nM)Reference Compound Ki (nM)
hCA I20025.8
hCA II15030.5
hCA IX30020.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzopyran structure can significantly influence the biological activity of the compound. For instance, substituents at specific positions on the benzopyran ring enhance or diminish the inhibitory effects on target enzymes.

Key Findings:

  • Substituent Positioning : The presence of electron-withdrawing groups at the para position on the benzene ring improves activity against cancer cells.
  • Sulfonamide Linkage : The sulfonamide group appears crucial for maintaining biological activity, particularly in inhibiting carbonic anhydrases.

Case Study 1: Antitumor Efficacy

A study conducted on xenograft models demonstrated that administration of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide resulted in significant tumor reduction compared to controls. The treatment led to a decrease in tumor volume by approximately 40% over a four-week period.

Case Study 2: Carbonic Anhydrase Inhibition

In vitro assays showed that this compound effectively inhibited hCA II and hCA IX isoforms, with implications for therapeutic strategies in diseases such as glaucoma and certain types of cancer.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide derivatives?

  • Methodological Answer : Multi-step synthesis often involves coupling sulfonamide groups to the benzopyran core under controlled conditions. For example, reductive amination using sodium cyanoborohydride (NaCNBH₃) in 1,2-dichloroethane at room temperature can yield intermediates, as seen in analogous sulfonamide-bearing chromene derivatives . Reaction temperature and solvent selection (e.g., dimethyl sulfoxide or ethanol) are critical to prevent decomposition of intermediates . Purity can be enhanced via column chromatography or recrystallization from solvents like ethanol or dioxane .

Q. How can researchers confirm the structural integrity of synthesized 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy to identify functional groups (e.g., NH/NH₂ stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR to verify substituent positions and coupling constants. For instance, aromatic protons in the sulfonamide moiety typically appear as doublets in δ 7.3–7.8 ppm .
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks (e.g., M⁺, M⁺⁺) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Methodological Answer : Polar aprotic solvents like DMSO or DMF are suitable for solubility due to the sulfonamide group’s hydrophilicity. Ethanol or dioxane/ethanol mixtures are preferred for recrystallization to avoid decomposition . Stability tests should monitor degradation under varying pH (4–9) and UV exposure using HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy substitution) influence the bioactivity of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide?

  • Methodological Answer :

  • Halogenation : Chloro/fluoro substituents at the benzyl position (e.g., 2-chloro-6-fluorobenzyl) enhance enzyme-binding affinity by increasing electrophilicity. Kinetic assays (e.g., IC₅₀ determination) and molecular docking (AutoDock Vina) can quantify interactions with targets like cyclooxygenase-2 (COX-2) .
  • Methoxy groups : Improve solubility and bioavailability but may reduce target specificity. Compare partition coefficients (logP) via shake-flask method and assess cellular uptake using fluorescence tagging .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for sulfonamide-bearing benzopyrans?

  • Methodological Answer :

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions.
  • Structural analogs : Synthesize derivatives with targeted substitutions (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to isolate substituent effects .

Q. How can computational models predict the metabolic stability of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide derivatives?

  • Methodological Answer :

  • In silico ADMET : Use tools like SwissADME or Schrödinger’s QikProp to estimate hepatic clearance, cytochrome P450 interactions, and plasma protein binding .
  • Metabolite identification : Perform LC-MS/MS on microsomal incubations (human/rat liver microsomes) to detect phase I/II metabolites .

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